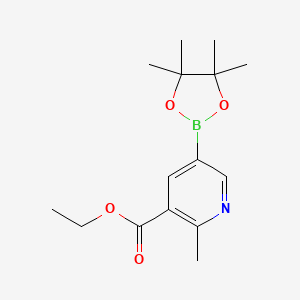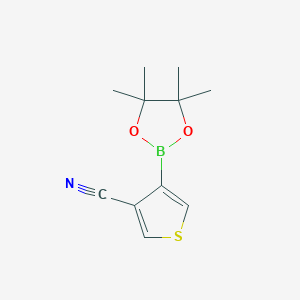
1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
“1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C11H7F3N2O2 . It has a molecular weight of 256.18 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid”, is a topic of interest due to their wide spectrum of pharmacological activities . The compound can be synthesized via a sequential Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . DFT calculations employing B3LYP method with 6-311+G(d,p) basis set have been carried out to determine the theoretical characterization, spectroscopic, and electronic properties of the compound .Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 134-138 °C . Its SMILES string is OC(=O)c1cnn(-c2ccccc2)c1C(F)(F)F .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of various derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has been explored in several studies. One such study discusses the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, highlighting its role as an important intermediate for drug synthesis. The synthesis involved using phenyl acetylene as a raw material and undergoing reactions with sodium azide, methyl iodide, and copper iodide (Liu et al., 2015).
- Another research focuses on the structural analysis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid using experimental methods like X-ray diffraction and quantum-chemical calculations. This study provides insights into the chemical properties and potential reactions, such as alkylation and nitration, of this class of compounds (Shtabova et al., 2005).
Applications in Antimicrobial Agents
- The development of novel antimicrobial agents is a significant area of research for triazole derivatives. A study on a series of 1,4-disubstituted 1,2,3-triazole derivatives demonstrates their potential as antimicrobial agents. These compounds, derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, showed moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
- Another study synthesized new 1,2,3-triazolyl pyrazole derivatives, exhibiting broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the potential of 1,2,3-triazole derivatives in developing effective antimicrobial agents (Bhat et al., 2016).
Luminescence and Sensing Applications
- Research on the luminescence properties of 1,2,3-triazole derivatives has led to the development of metal complexes with potential sensing applications. One study reports the synthesis of Cd(II) and Zn(II) complexes with 5-methyl-1-phenyl-1H-1,2,3-triazole, exploring their fluorescence emission spectra (Zhao et al., 2014).
- In another study, a novel rhodamine B derivative, synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, exhibited significant fluorescence enhancement in the presence of Hg2+ ions. This property highlights its potential use in fluorescence imaging and as a probe for detecting metal ions in biological systems (He et al., 2020).
Safety And Hazards
The compound has several hazard statements: H302 + H312 - H315 - H319 - H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 + P312 - P305 + P351 + P338 .
Propiedades
IUPAC Name |
1-phenyl-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-7(9(17)18)14-15-16(8)6-4-2-1-3-5-6/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMLWIIYRLEEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001172066 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1221724-12-4 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001172066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)




![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)
